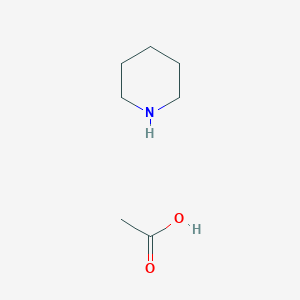
Piperidinium acetate
Vue d'ensemble
Description
Piperidinium acetate is an organic compound that consists of a piperidine ring bonded to an acetate group. Piperidine is a six-membered heterocyclic amine with the molecular formula C5H11N, while acetate is the conjugate base of acetic acid with the formula CH3COO-. This compound is commonly used in organic synthesis and as a building block for various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperidinium acetate can be synthesized through several methods. One common method involves the reaction of piperidine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions and yields piperidine, acetate as the primary product. The general reaction is as follows:
C5H11N+CH3COCl→C5H10NCOCH3+HCl
In this reaction, piperidine reacts with acetyl chloride to form piperidine, acetate and hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production of piperidine, acetate often involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide. The resulting piperidine is then reacted with acetic anhydride or acetyl chloride to produce piperidine, acetate. This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperidone, a key intermediate in the synthesis of various pharmaceuticals.
Reduction: Reduction of piperidine, acetate can yield piperidine and acetic acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Piperidone
Reduction: Piperidine and acetic acid
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
Piperidinium acetate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and antihypertensive agents.
Industry: this compound is used in the production of agrochemicals, dyes, and rubber additives.
Mécanisme D'action
The mechanism of action of piperidine, acetate depends on its specific application. In biological systems, piperidine derivatives can interact with various molecular targets, including enzymes and receptors. For example, piperidine-based drugs may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways involved vary depending on the specific compound and its target.
Comparaison Avec Des Composés Similaires
Piperidinium acetate can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine:
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom. Unlike piperidine, pyridine is aromatic and has different reactivity.
Pyrrolidine: A five-membered heterocyclic amine with the molecular formula C4H9N. It is structurally similar to piperidine but has a smaller ring size.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms at opposite positions. Piperazine has different chemical properties and applications compared to piperidine.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
acetic acid;piperidine |
InChI |
InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) |
Clé InChI |
RAIYODFGMLZUDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCNCC1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














